REACTION_CXSMILES
|
[CH2:1]([NH:3][C:4]1[N:9]=[C:8]([Cl:10])[C:7]([S:11][CH3:12])=[C:6]([Cl:13])[N:5]=1)[CH3:2].C([NH:16]C1C(SC)=C(Cl)N=C(Cl)N=1)C>CO>[CH2:1]([NH:3][C:4]1[N:5]=[C:6]([Cl:13])[C:7]([S:11][CH3:12])=[C:8]([Cl:10])[N:9]=1)[CH3:2].[NH3:16]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)NC1=NC(=C(C(=N1)Cl)SC)Cl
|
Name
|
4-ethylamino-2,6-dichloro-5-methylthio-pyrimidine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)NC1=NC(=NC(=C1SC)Cl)Cl
|
Name
|
|
Quantity
|
165 g
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)NC1=NC(=C(C(=N1)Cl)SC)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9 g |
Name
|
|
Type
|
product
|
Smiles
|
N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |